Sodium 2-butylbenzenesulfinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-butylbenzenesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S.Na/c1-2-3-6-9-7-4-5-8-10(9)13(11)12;/h4-5,7-8H,2-3,6H2,1H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPJCLYTMKNOJR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743884 | |
| Record name | Sodium 2-butylbenzene-1-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89520-68-3 | |
| Record name | Sodium 2-butylbenzene-1-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Design for Sodium 2 Butylbenzenesulfinate and Analogues
Established Synthetic Routes to Sodium Arylsulfinates
Traditional and well-established methods for synthesizing sodium arylsulfinates primarily involve reductive processes starting from sulfonyl chlorides and the direct sulfination of arenes.
A prevalent and straightforward method for preparing sodium arylsulfinates is the reduction of the corresponding arylsulfonyl chlorides. nih.govacs.org This transformation is commonly achieved using sodium sulfite (B76179) (Na₂SO₃) and sodium bicarbonate (NaHCO₃) in an aqueous solution. The mixture is typically heated to facilitate the reaction. After the reaction is complete and the solution cools, the sodium arylsulfinate product can be isolated by removing the water and purifying the residue, often by recrystallization from a suitable solvent like ethanol. rsc.org Yields for this method are generally high, ranging from 78-92%. rsc.org
Another reductive approach involves the use of samarium in conjunction with a catalytic amount of titanocene (B72419) dichloride (Cp₂TiCl₂). This system has been shown to efficiently reduce arylsulfonyl chlorides to the corresponding disulfides, and can also be applied to sodium arylsulfinates. researchgate.net
Direct C-H sulfenylation of arenes represents a more atom-economical approach to arylsulfinates by avoiding the pre-functionalization of the starting material. acs.orgbeilstein-journals.org One such method involves a Friedel-Crafts-type sulfination using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a sulfur dioxide surrogate in the presence of a Lewis acid like aluminum chloride (AlCl₃). rsc.org This reaction proceeds via an electrophilic aromatic substitution pathway and is particularly effective for arenes bearing electron-donating or halide groups, providing good to excellent yields. rsc.org
Palladium-catalyzed reactions have also been developed for the direct synthesis of arylsulfinates. These protocols can utilize aryl halides or arylboronic acids as starting materials, reacting them with a sulfur dioxide source like DABCO•(SO₂)₂ or potassium metabisulfite (B1197395) (K₂S₂O₅). rsc.org An iron-catalyzed radical coupling reaction offers another route, where arene radicals generated from diaryliodonium salts react with a sulfoxylate (B1233899) anion radical from rongalite (HOCH₂SO₂Na·2H₂O) to form arylsulfinates at room temperature. rsc.org
Beyond the primary methods, other strategies have been devised for the synthesis of arylsulfinates. One notable alternative involves the use of aryl bromides, which can be converted into aryl magnesium or aryl lithium reagents in situ. These organometallic intermediates are then trapped with DABSO, followed by treatment with aqueous sodium carbonate to yield the sodium arylsulfinate. rsc.org This method is advantageous for its convenient one-pot nature and avoids the formation of sulfonic acids as byproducts. rsc.org
Novel and Sustainable Synthetic Protocols for Substituted Benzenesulfinates
Recent research has focused on developing more sustainable and selective methods for the synthesis of substituted benzenesulfinates, addressing the limitations of traditional approaches, such as the use of harsh reagents and the generation of waste. acs.orgchemrevlett.com
Achieving chemo- and regioselectivity is crucial when synthesizing complex substituted benzenesulfinates. researchgate.net For instance, indium(III)-catalyzed cyclotrimerization of alkynes in the presence of 2-iodophenol (B132878) has been shown to produce 1,3,5-substituted benzenes with complete regioselectivity. nih.gov While not a direct synthesis of a sulfinate, this highlights the type of selective control being developed for substituted arenes that could serve as precursors.
Direct C-H functionalization methods are inherently attractive for their selectivity. beilstein-journals.org Visible-light photoredox catalysis has emerged as a powerful tool, enabling the radical-radical cross-coupling of electron-rich arenes with various sulfur sources under mild conditions. beilstein-journals.org This approach avoids the need for prefunctionalized arenes and often proceeds at room temperature. beilstein-journals.org
A significant driver in modern synthetic chemistry is the adoption of green chemistry principles. consensus.app This includes the use of water as a solvent, which is safe, inexpensive, and environmentally friendly. acs.orgresearchgate.net Several protocols for the synthesis of sulfur-containing compounds now utilize water as the reaction medium. acs.orgresearchgate.net For example, a tetrabutylammonium (B224687) iodide (TBAI)-mediated direct sulfenylation of arenes with ethyl arylsulfinates has been successfully developed in water, offering a metal-free and efficient route to aryl sulfides. acs.orgresearchgate.net
The use of odorless and stable sulfenylating agents like sulfinic esters is another advancement towards more sustainable synthesis. chemrevlett.com These reagents can replace traditional, often foul-smelling, sulfur sources like thiols. chemrevlett.com Furthermore, methods that operate under catalyst-free or metal-free conditions are highly desirable as they reduce cost and potential contamination of the final product. chemrevlett.comresearchgate.net For instance, molecular iodine has been employed as an inexpensive and environmentally benign catalyst for various sulfenylation reactions. chemrevlett.com
Targeted Synthesis Considerations for Sodium 2-butylbenzenesulfinate
The targeted synthesis of this compound, a compound characterized by an ortho-disubstituted benzene (B151609) ring, requires strategic planning to ensure regiochemical control and efficient conversion. While direct sulfonation of butylbenzene (B1677000) would primarily yield the para-isomer due to steric hindrance from the butyl group, a more directed approach is necessary to obtain the desired ortho-substitution pattern. A plausible and effective multi-step synthetic pathway involves starting with a precursor where the ortho-substitution is already established, followed by the introduction of the sulfinate functional group.
A common and reliable method for preparing sodium arenesulfinates is the reduction of the corresponding arenesulfonyl chloride. Therefore, the primary synthetic challenge is the preparation of 2-butylbenzenesulfonyl chloride. A well-established route to arenesulfonyl chlorides from anilines is the Sandmeyer reaction. nih.govwikipedia.org This approach allows for the conversion of an amino group at a specific position on the aromatic ring into a sulfonyl chloride group.
The proposed synthetic route commences with the synthesis of 2-butylaniline (B1265583). This can be achieved through several methods, including the alkylation of aniline (B41778) with a butyl halide or the catalytic hydrogenation of 2-butylnitrobenzene. The latter often provides better regioselectivity. Once 2-butylaniline is obtained, it can be converted to the corresponding diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield 2-butylbenzenesulfonyl chloride. nih.govwikipedia.org This Sandmeyer-type chlorosulfonylation is a versatile method for introducing the sulfonyl chloride functionality onto an aromatic ring with high regiochemical fidelity based on the position of the initial amino group. acs.org
The final step in the sequence is the reduction of the newly synthesized 2-butylbenzenesulfonyl chloride to this compound. This transformation is typically accomplished by reacting the sulfonyl chloride with a reducing agent such as sodium sulfite (Na₂SO₃) in an aqueous solution, often with the addition of a base like sodium bicarbonate (NaHCO₃) to neutralize the hydrochloric acid byproduct. nih.gov This reduction is generally high-yielding and provides the target sodium salt directly.
The following tables outline the reaction conditions for key steps in this proposed synthesis, based on analogous transformations reported in the literature.
Table 1: Representative Conditions for Sandmeyer-type Synthesis of Arenesulfonyl Chlorides from Anilines
| Starting Aniline | Reagents | Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aniline | t-BuONO, SO₂, HCl | CuCl₂ | Acetonitrile | Room Temp. | 75 | nih.gov |
| 4-Chloroaniline | t-BuONO, DABSO, HCl | CuCl₂ | Acetonitrile | Room Temp. | 88 (as sulfonamide) | acs.org |
| 2-Methylaniline | NaNO₂, SO₂, HCl | CuCl | Acetic Acid | 0-10 °C | 65-75 | researchgate.net |
| 2-Aminobenzamide | t-BuONO, DABSO, HCl | CuCl₂ | Acetonitrile | Room Temp. | 59 (as saccharin) | nih.gov |
Note: DABSO (DABCO-bis(sulfur dioxide)) is used as a solid SO₂ surrogate. Yields may vary based on the specific substrate and whether the sulfonyl chloride is isolated or converted in situ.
Table 2: Representative Conditions for Reduction of Arenesulfonyl Chlorides to Sodium Arenesulfinates
| Arenesulfonyl Chloride | Reducing Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Methoxybenzenesulfonyl chloride | Na₂SO₃ | NaHCO₃ | Water | 70-80 °C | 4 | 67 | nih.gov |
| Benzenesulfonyl chloride | Na₂SO₃ | NaHCO₃ | Water | 80 °C | 4 | >90 | General Procedure |
| p-Toluenesulfonyl chloride | Na₂SO₃ | - | Water | Reflux | 2 | ~90 | wikipedia.org |
Note: The yields are for the isolated sodium arenesulfinate salt.
This strategic, multi-step approach, beginning with a pre-functionalized aniline, provides a robust and logical pathway for the targeted synthesis of this compound, overcoming the regiochemical challenges associated with direct electrophilic aromatic substitution on an alkylbenzene.
Chemical Reactivity and Mechanistic Investigations of Benzenesulfinate Transformations
Fundamental Reactivity Patterns of Arylsulfinates
Arylsulfinates, such as sodium 2-butylbenzenesulfinate, are versatile chemical intermediates that exhibit dual reactivity, functioning as both nucleophiles and precursors to radical species. rsc.org This reactivity stems from the electronic nature of the sulfinate group (-SO₂⁻).
Nucleophilic Characteristics of the Sulfinate Anion
The sulfinate anion is an effective nucleophilic coupling partner in a variety of reactions, most notably in palladium-catalyzed cross-coupling processes. nih.govnih.gov Pyridine and related heterocyclic sulfinates have emerged as particularly effective nucleophiles for reactions with (hetero)aryl halides. nih.govacs.org These sulfinate reagents are advantageous because they are typically easy to prepare and stable under storage and reaction conditions. nih.govnih.gov Their utility as nucleophiles has been demonstrated in their substitution for boronic acids in Suzuki-Miyaura type couplings, where they are tolerated by functional groups such as ketones and esters. tcichemicals.com
The nucleophilicity of the sulfinate is a key factor in the transmetalation step of catalytic cycles, where the sulfinate group is transferred to the metal center. nih.gov Although they are efficient coupling partners, detailed characterization of post-transmetalation intermediates with nucleophilic sulfinates has been limited. acs.org
Radical Pathways Involving Sulfinate Species
In addition to their nucleophilic character, sodium sulfinates are widely utilized as precursors to sulfonyl radicals. rsc.orgresearchgate.net This transformation is typically achieved through oxidation or under photocatalytic conditions. rsc.orgnih.gov The generation of sulfonyl radicals from sulfinates opens up a distinct set of reaction pathways, differing from their two-electron (nucleophilic) reactivity. nih.gov
For instance, visible light can induce the formation of an electron donor-acceptor (EDA) complex between N-amidopyridinium salts and sulfinates, leading to the generation of sulfonyl radicals without the need for an external photocatalyst. nih.gov These generated sulfonyl radicals can then participate in various transformations, including three-component reactions with alkenes to form β-pyridyl alkyl sulfones. nih.gov The involvement of a radical pathway can be confirmed through experiments using radical trapping agents like 1,1-diphenylethene, which inhibit the desired reaction. nih.gov This radical-based reactivity has been harnessed in a range of synthetic applications, including the synthesis of sulfones, sulfonamides, and sulfonates. researchgate.net
Transition-Metal-Catalyzed Reactions with Sodium Benzenesulfinates
Transition metals, particularly palladium, are widely used to catalyze coupling reactions involving sodium benzenesulfinates. nih.govresearchgate.net These reactions often proceed via a desulfinative pathway, where the sulfinate group is extruded as sulfur dioxide (SO₂), enabling the formation of new carbon-carbon bonds. nih.govnih.gov
Palladium-Catalyzed Desulfinative Cross-Coupling Reactions
Palladium-catalyzed desulfinative cross-coupling has become a prominent strategy for C-C bond formation, using arylsulfinates as stable and accessible aryl sources. nih.govnih.govacs.org In these reactions, various aromatic sodium sulfinates react with partners like aryl bromides or benzyl chlorides to yield biaryl or diarylmethane products, respectively, following the extrusion of SO₂. nih.govnih.govacs.org This methodology is valued for its ability to unite two electrophilic partners, such as a (hetero)aryl halide and a benzyl halide, in a one-pot synthesis. nih.govd-nb.info
Mechanistic Elucidation of Catalytic Cycles (Oxidative Addition, Transmetalation, Reductive Elimination)
The generally accepted mechanism for the palladium-catalyzed desulfinative cross-coupling reaction involves a series of fundamental steps:
Reduction of Precatalyst : The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst, such as Palladium(II) acetate. acs.org Sulfinate homocoupling can be responsible for this initial reduction to the catalytically active Pd(0) species. nih.gov
Oxidative Addition : The active Pd(0) species undergoes oxidative addition with an aryl halide (Ar-X), forming a Pd(II) intermediate, [Ar-Pd(II)-X]. nih.govacs.org
Transmetalation : The sulfinate salt (Ar'SO₂Na) then transmetalates with the Pd(II) complex. nih.gov This step involves the exchange of the halide on the palladium with the aryl group from the sulfinate, generating a putative palladium sulfinate intermediate. nih.govacs.org
Sulfur Dioxide Extrusion : The palladium sulfinate intermediate subsequently extrudes a molecule of sulfur dioxide (SO₂). nih.gov
Reductive Elimination : The final step is reductive elimination from the resulting diarylpalladium(II) complex, which forms the C-C bond of the biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle. nih.gov
Mechanistic studies have revealed that the turnover-limiting step can depend on the nature of the sulfinate. For carbocyclic sulfinates, such as sodium 4-methylbenzenesulfinate, transmetalation is often the turnover-limiting step, and the aryl bromide oxidative addition complex is the catalyst resting state. nih.govnih.gov In contrast, for certain pyridine sulfinates, a chelated Pd(II) sulfinate complex formed after transmetalation is the resting state, and the subsequent loss of SO₂ is turnover-limiting. nih.govnih.gov
Influence of Ligand Design and Catalyst Optimization on Reactivity
The efficiency and outcome of palladium-catalyzed desulfinative cross-coupling reactions are highly dependent on the choice of ligands, bases, and solvents.
Ligands : The design of the phosphine ligand is critical. For the coupling of benzyl sulfinates with aryl halides, P(tBu)₂Me·HBF₄ was identified as an optimal ligand. d-nb.info In other systems, cataCXium A [P(Ad)₂Bu] was found to be the best choice. acs.org The concentration of the ligand can also impact the reaction rate; for carbocyclic sulfinates, the rate can be inversely dependent on ligand concentration, whereas for some pyridine sulfinates, the rate is independent of it. acs.org
Bases and Additives : Carbonate bases, particularly potassium carbonate (K₂CO₃), are often essential for high yields. d-nb.info The base is believed to play a dual role: removing free sulfur dioxide from the reaction medium and accelerating the transmetalation step via the potassium cation. nih.gov In some cases, the combination of K₂CO₃ with an additive like acetic acid is beneficial. acs.org
Solvents and Temperature : The choice of solvent is also crucial, with dimethyl sulfoxide (DMSO) and toluene being effective in different systems. d-nb.infoacs.org Elevated temperatures, often in the range of 110–150 °C, are typically required to achieve high conversion and yields. acs.orgd-nb.info
The table below presents data on catalyst system screening for a desulfinative coupling reaction, illustrating the impact of different palladium sources and ligands on the product yield.
| Entry | Palladium Source | Ligand | Yield (%) |
|---|---|---|---|
| 1 | Pd(PPh₃)₄ | - | 49 |
| 2 | Pd[P(tBu)₃]₂ | - | 47 |
| 3 | Pd(dba)₂ | - | 46 |
| 4 | Pd(dba)₂ | PPh₃ | 54 |
| 5 | Pd(dba)₂ | tBuMePhos | 29 |
Optimization of these parameters is essential for developing efficient and scalable synthetic protocols for the preparation of valuable molecules like di(hetero)arylmethanes. nih.gov
Oxidative and Reductive Chemical Conversions
Sodium sulfinates are readily susceptible to both oxidation and reduction, providing access to a range of sulfur-containing functional groups with different oxidation states. rsc.org
The oxidation of sulfinates is a primary route to sulfones (R-SO₂-R¹). This can be achieved through various coupling reactions as previously described, such as the copper-mediated coupling with diazo compounds. nih.gov Another approach involves the in-situ generation of a nucleophilic sulfinate ion from a vinyl sulfone, which can then undergo S-alkylation to yield sulfones. organic-chemistry.org
Sulfonamides (R-SO₂-NR¹R²) are another critical class of compounds synthesized from sulfinates. rsc.org One common method involves the reaction of methyl sulfinates with lithium amides, followed by oxidation of the intermediate sulfinamide. organic-chemistry.org This two-step process avoids the use of hazardous reagents and is applicable to a wide range of amines. organic-chemistry.org Alternatively, sulfonamides can be formed via the oxidative amination of sodium sulfinates. An iodine-catalyzed method using sodium percarbonate as the oxidant shows good substrate scope, tolerating various functionalities on both the amine and the sodium sulfinate. researchgate.net Mechanistic studies suggest a radical pathway may be involved in this transformation. researchgate.net
Table 2: Selected Methods for the Synthesis of Sulfones and Sulfonamides from Sulfinates
| Product | Method | Key Reagents/Catalysts | Reference |
| Sulfone | Copper-Mediated Cross-Coupling | Diazo Compound, Copper Catalyst | nih.gov |
| Sulfone | In-situ Generation and Alkylation | Vinyl Sulfone, Alkyl Halide, Cyanide | organic-chemistry.org |
| Sulfonamide | Oxidation of Sulfinamide Intermediate | Methyl Sulfinate, Lithium Amide, Oxidant | organic-chemistry.org |
| Sulfonamide | Iodine-Catalyzed Oxidative Amination | Amine, Iodine, Sodium Percarbonate | researchgate.net |
Thiosulfonates (R-SO₂-S-R¹) are valuable organosulfur compounds that can be synthesized from sodium sulfinates through the formation of an S-S bond. rsc.org One approach involves the reaction of sodium sulfinates with thiols under aerobic conditions, catalyzed by systems like CuI–Phen·H₂O or FeCl₃. rsc.org These reactions provide a variety of symmetrical and unsymmetrical thiosulfonates in good yields. rsc.org Another method is the reaction of sodium sulfinates with disulfides in the presence of bromine. rsc.org
BF₃·OEt₂ can mediate a radical disproportionate coupling reaction of sodium sulfinates to produce thiosulfonates. rsc.org This protocol exhibits good functional group tolerance, and typically, sodium arylsulfinates bearing electron-donating groups perform better than those with electron-withdrawing groups in the synthesis of symmetrical thiosulfonates. rsc.org A catalyst-free method for synthesizing thiosulfonates from sodium sulfinates and thiols in water has also been developed, offering a green and economically valuable alternative. researchgate.net
Radical pathways are frequently implicated in the transformation of sodium sulfinates. The iron(III)-catalyzed synthesis of thiosulfonates from thiols and sodium sulfinates is proposed to proceed via the formation of sulfenyl and sulfonyl radicals. organic-chemistry.org A dioxygen-triggered radical process has also been reported for the synthesis of β-keto sulfones from terminal alkynes and benzenesulfinic acid. researchgate.net Furthermore, a BF₃·OEt₂-mediated radical disproportionate coupling of sodium sulfinates is an effective method for synthesizing thiosulfonates. rsc.org These radical-based transformations highlight the versatility of sulfinates in accessing complex organosulfur compounds through non-ionic pathways.
Advanced Mechanistic Studies on Specific Reactions
Advanced mechanistic studies on transformations involving the benzenesulfinate (B1229208) moiety, such as that in this compound, are crucial for understanding and optimizing synthetic protocols. These investigations delve into the kinetics, intermediates, and stereochemical pathways that govern the reactivity of this versatile functional group. While research may not always specify the 2-butyl isomer, studies on analogous sodium arenesulfinates provide foundational insights into the reaction mechanisms. researchgate.netnih.govrsc.orgrsc.orgsemanticscholar.orgresearchgate.net
Kinetic analyses provide quantitative data on how reaction conditions influence the rate of transformations involving sulfinates. Such studies are essential for optimizing reaction efficiency and understanding the sequence of elementary steps. For instance, in the synthesis of sulfonamides from amines and sodium sulfinates, the reaction kinetics can be influenced by the choice of catalyst and solvent. researchgate.net
In photocatalyzed reactions, the kinetic profile of sulfinates can be dramatically altered. For example, the reaction of sulfinates with N-amidopyridinium salts was found to have a poor kinetic profile, which was significantly accelerated by the addition of a catalytic amount of base. nih.gov Quantum yield measurements in visible-light-driven sulfonative pyridylation of alkenes indicated a productive radical chain pathway, with a quantum yield (Φ) of 3.6 under standard conditions. nih.gov
Kinetic resolution is another area where reaction rate determination is critical. In the organocatalytic kinetic resolution of sulfinamides using alcohols, mechanistic studies point to a dual activation transition state where a squaramide catalyst engages both the sulfinamide and alcohol substrates through hydrogen bonding. researchgate.netresearchgate.net This interaction controls the relative reaction rates of the enantiomers, allowing for their separation.
The study of lignin sulfonation to produce sodium lignosulphonate provides an example of reaction kinetics following a 2nd order model. The reaction rate constant was observed to increase with temperature, highlighting the temperature dependence of the reaction rate. matec-conferences.org
Table 1: Effect of Temperature on Lignin Sulfonation Reaction Rate This table presents data from a study on lignin sulfonation, illustrating the typical effect of temperature on reaction kinetics in sulfonation processes.
| Temperature (°C) | Reaction Rate Constant (k) |
| 50 | 1.50 x 10⁻⁴ |
| 60 | 2.00 x 10⁻⁴ |
| 70 | 2.50 x 10⁻⁴ |
| 80 | 3.00 x 10⁻⁴ |
| 90 | 3.35 x 10⁻⁴ |
Data adapted from a kinetic study on lignin sulfonation, which follows a 2nd order reaction model. matec-conferences.org
Identifying transient species like reaction intermediates and transition states is fundamental to understanding a reaction's pathway. Benzenesulfinate transformations can proceed through various intermediates depending on the reaction conditions. acs.orgacs.org
Radical Intermediates: Many reactions involving sodium sulfinates proceed through radical pathways. researchgate.net For example, in the visible-light-driven reaction between sulfinates and N-amidopyridinium salts, a sulfonyl radical is a key intermediate. nih.gov This radical can be generated via a single-electron transfer (SET) process from an electron-donor-acceptor (EDA) complex. nih.gov Similarly, mechanistic studies on the synthesis of benzenesulfinamides suggest the involvement of free-radical formation, including arylthio and arylsulfonyl radicals. researchgate.net
Ionic Intermediates: In other transformations, ionic intermediates are prevalent. In electrophilic aromatic substitution reactions, the electrophile attacks the benzene (B151609) ring, forming a positively charged benzenonium intermediate, a type of carbocation stabilized by resonance. msu.edu While this is a general mechanism for benzene, it illustrates the formation of cationic intermediates in aromatic chemistry. In reactions of alcohols with sodium arenesulfinates, it was previously proposed that carbocation intermediates are generated from the alcohols, which are then attacked by the sulfinate anion. researchgate.net However, revised mechanisms suggest other pathways may be dominant. researchgate.net The oxidation of sulfinate salts with hypervalent iodine reagents is proposed to generate a reactive, electrophilic sulfonium species that can be trapped by nucleophiles. beilstein-journals.org
Transition States: The stereochemical outcome of a reaction is often determined by the geometry of its transition state. In a fascinating transformation involving sulfinates, a chairlike transition state was postulated to explain the high stereoselectivity in the construction of quaternary centers. acs.org In kinetic resolutions, mechanistic studies propose a dual activation transition state where both substrates are simultaneously engaged by a catalyst, controlling the enantioselectivity of the reaction. researchgate.netresearchgate.net Distinguishing between a reactive intermediate and a transition state can be challenging, as both are high-energy species along the reaction coordinate. libretexts.org However, intermediates exist in a potential energy well, however shallow, while transition states represent a potential energy maximum. wikipedia.org
Table 2: Common Intermediates in Benzenesulfinate Transformations
| Intermediate Type | Example Species | Generating Reaction Condition | Supporting Evidence/Method of Detection |
| Radical | Sulfonyl Radical (RSO₂•) | Photoredox catalysis, molecular iodine mediation | Quantum yield measurements, trapping experiments |
| Ionic (Cationic) | Benzenonium Ion | Electrophilic aromatic substitution | Spectroscopic analysis, mechanistic probes |
| Ionic (Cationic) | Sulfonium Species | Oxidation with hypervalent iodine reagents | Trapping with nucleophiles |
| Ionic (Anionic) | Sulfinate Anion | Reaction of thiosulfonates | Reactivity studies, product analysis |
This table summarizes key reactive intermediates identified or proposed in various transformations of benzenesulfinates and related compounds. nih.govacs.orgmsu.edubeilstein-journals.org
Controlling the stereochemistry and regiochemistry of reactions involving sulfinates is essential for synthesizing complex target molecules with specific three-dimensional arrangements and substitution patterns.
Stereochemical Control: The sulfur atom in sulfinate derivatives can be a stereocenter. Asymmetric synthesis strategies are therefore highly valuable. A well-established method for controlling stereochemistry involves the use of chiral auxiliaries. nih.gov For example, the commercially available auxiliary l-menthol can be reacted with a sulfinyl chloride to form diastereomeric sulfinate esters. nih.gov Often, one diastereomer can be isolated through crystallization. This enantioenriched sulfinate ester can then be transformed stereospecifically, for instance, via nucleophilic substitution with inversion of configuration at the sulfur center, to produce other chiral sulfur compounds like sulfoxides and sulfinamides. nih.gov Catalytic enantioselective transformations represent a more efficient approach to accessing enantiopure sulfur compounds. nih.gov
Regiochemical Control: Regioselectivity refers to the control of which position on a molecule reacts. In the functionalization of aromatic rings, the existing substituents direct incoming reagents to specific positions (ortho, meta, or para). For example, in the aromatic Pummerer reaction of p-aniline sulfoxide derivatives, halide nucleophiles selectively add to the position meta to the sulfur substituent. acs.org In the sulfenylation of indoles with sodium arylsulfinates, the reaction typically occurs at the C3 position of the indole nucleus. If the C3 position is already occupied, no reaction takes place, demonstrating high regiochemical control. rsc.org
Advanced Analytical Methodologies for Characterization and Reaction Monitoring
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the analysis of Sodium 2-butylbenzenesulfinate, enabling its separation from complex matrices and a precise quantification. Various chromatographic methods, each with its unique advantages, are applicable to this compound.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. mdpi.com Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of aromatic sulfonates and sulfinates. mdpi.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
For the analysis of this compound, a C18 or C8 column would be a suitable choice for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic modifier such as acetonitrile or methanol. nih.gov To improve peak shape and retention, a buffer or an ion-pairing reagent can be added to the mobile phase. mdpi.comnih.gov Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the molecule absorbs UV radiation.
Table 1: Hypothetical HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (40:60 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Column Temperature | 30 °C |
| Expected Retention Time | 5-10 min |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. While this compound itself is a salt and non-volatile, it can be analyzed by GC-MS after a derivatization step to convert it into a more volatile form. A common derivatization reaction for sulfinates is methylation or silylation, which replaces the sodium ion with a methyl or trimethylsilyl group, respectively.
The derivatized 2-butylbenzenesulfinate can then be separated on a GC column, typically a nonpolar or medium-polarity capillary column. The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural confirmation. The fragmentation of the derivatized 2-butylbenzenesulfinate would likely involve cleavage of the butyl group and the sulfinate moiety, providing characteristic ions for identification. nih.gov
Table 2: Predicted GC-MS Fragmentation of Derivatized this compound (e.g., Methyl 2-butylbenzenesulfinate)
| m/z | Predicted Fragment |
| M+ | Molecular ion peak of the derivative |
| M-57 | Loss of the butyl group ([M-C4H9]+) |
| M-79 | Loss of the sulfinate group ([M-SO2]+) |
| 91 | Tropylium ion ([C7H7]+) from the benzene ring |
| 57 | Butyl cation ([C4H9]+) |
Ion Chromatography (IC) is a specialized form of HPLC that is designed for the separation and quantification of ionic species. google.com It is particularly well-suited for the analysis of anions like sulfinates, sulfonates, and other related species that may be present as impurities or byproducts in a sample of this compound. koreascience.kr
In IC, the stationary phase is an ion-exchange resin, and the mobile phase is an aqueous buffer solution. The separation is based on the reversible interaction of the analyte ions with the charged functional groups on the stationary phase. For the analysis of anionic species like 2-butylbenzenesulfinate, an anion-exchange column is used. nih.gov A conductivity detector is typically employed for detection, often in conjunction with a suppressor to reduce the background conductivity of the eluent and enhance the signal-to-noise ratio. chromatographyonline.com This technique is highly effective for determining the presence of inorganic anions such as sulfate and chloride, which may be present in the sample. nih.gov
Table 3: Typical Ion Chromatography Conditions for the Analysis of Sulfinates
| Parameter | Value |
| Column | Anion-exchange column |
| Eluent | Sodium carbonate/bicarbonate buffer |
| Flow Rate | 1.0 mL/min |
| Detection | Suppressed conductivity |
| Injection Volume | 20 µL |
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic techniques provide invaluable information about the molecular structure and purity of this compound. These methods are non-destructive and can provide detailed insights into the arrangement of atoms and functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds. Both ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the structure of this compound.
In the ¹H NMR spectrum, the protons on the benzene ring would appear as a complex multiplet in the aromatic region (typically δ 7-8 ppm). The chemical shifts of these protons would be influenced by the positions of the butyl and sulfinate groups. researchgate.netrsc.org The protons of the butyl group would appear in the aliphatic region (typically δ 0.8-3.0 ppm), with distinct signals for the methyl, methylene, and methine protons, showing characteristic splitting patterns due to spin-spin coupling.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the benzene ring would resonate in the aromatic region (typically δ 120-150 ppm), with their chemical shifts influenced by the substituents. researchgate.net The carbon atoms of the butyl group would appear in the aliphatic region (typically δ 10-40 ppm).
Furthermore, ²³Na NMR spectroscopy could be employed to study the sodium ion's environment and interactions within the solid state or in solution. researchgate.netresearchgate.netceric-eric.eu
Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound in D₂O
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.2 - 7.8 | Multiplet |
| -CH₂- (alpha to ring) | 2.5 - 2.8 | Triplet |
| -CH₂- | 1.3 - 1.6 | Multiplet |
| -CH₂- | 1.2 - 1.5 | Multiplet |
| -CH₃ | 0.8 - 1.0 | Triplet |
Table 5: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in D₂O
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-S | 145 - 150 |
| Aromatic C-C4H9 | 140 - 145 |
| Aromatic C-H | 125 - 135 |
| -CH₂- (alpha to ring) | 35 - 40 |
| -CH₂- | 30 - 35 |
| -CH₂- | 20 - 25 |
| -CH₃ | 10 - 15 |
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.
The most prominent features in the IR spectrum would be the strong absorptions due to the S=O stretching vibrations of the sulfinate group, which typically appear in the region of 950-1100 cm⁻¹. actachemscand.org The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl group would appear in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the benzene ring would give rise to absorptions in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring could also be inferred from the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region. actachemscand.org
Table 6: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3000 - 3100 | Aromatic C-H Stretch |
| 2850 - 2960 | Aliphatic C-H Stretch |
| 1450 - 1600 | Aromatic C=C Stretch |
| 950 - 1100 | S=O Stretch (Sulfinate) |
| 650 - 900 | Aromatic C-H Bend (Out-of-plane) |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful tool for the structural elucidation and sensitive detection of sulfinate compounds. The analysis of analogous compounds, such as alkyl arenesulfinates, reveals distinct fragmentation patterns that are characteristic of this class of molecules. When subjected to mass spectrometric analysis, typically using soft ionization techniques like electrospray ionization (ESI), this compound would be detected as the 2-butylbenzenesulfinate anion.
The fragmentation of benzenesulfinate (B1229208) esters, which are structurally related, often proceeds through specific pathways. For instance, methyl benzenesulfinate shows a molecular ion peak, followed by the loss of the methoxy group to form a prominent benzenesulfinyl cation ([C₆H₅SO]⁺). A subsequent loss of sulfur monoxide (SO) yields a phenyl cation ([C₆H₅]⁺). cdnsciencepub.com In contrast, isomeric sulfones exhibit different fragmentation, such as the loss of a methyl group followed by the loss of sulfur dioxide (SO₂). cdnsciencepub.com
For alkylbenzenesulfonates, which are structurally similar to alkylbenzenesulfinates, collision-induced dissociation in negative ion mode typically results in the formation of an ethylene-substituted benzenesulfonate ion (m/z 183), which can further fragment by losing sulfur dioxide to produce an ethylene-substituted phenoxide ion (m/z 119). nih.gov Tandem mass spectrometry (MS/MS or MSⁿ) is particularly useful for distinguishing between isomers and for providing detailed structural information by isolating a precursor ion and fragmenting it to generate a characteristic spectrum of product ions. nih.govnist.govnih.gov
Based on these principles, the expected fragmentation for the 2-butylbenzenesulfinate anion would involve cleavages at the butyl chain and the loss of sulfur dioxide.
Interactive Table 1: Predicted Mass Spectrometric Fragmentation of 2-Butylbenzenesulfinate Anion (Note: The m/z values are illustrative and based on fragmentation patterns of similar molecules.)
| Precursor Ion (m/z) | Fragment Ion | Neutral Loss | Predicted m/z of Fragment | Fragmentation Pathway |
| 197.06 | [C₁₀H₁₃SO₂]⁻ | - | 197.06 | Molecular Anion |
| 197.06 | [C₆H₅SO₂]⁻ | C₄H₈ | 141.00 | Loss of butylene |
| 197.06 | [C₁₀H₁₃]⁻ | SO₂ | 133.10 | Loss of sulfur dioxide |
| 141.00 | [C₆H₅]⁻ | SO₂ | 77.04 | Loss of sulfur dioxide from fragment |
Development of Specialized Analytical Protocols for Complex Chemical Systems
The analysis of this compound, especially within reaction mixtures or complex matrices, necessitates the development of specialized protocols to ensure accuracy and reliability.
While modern instrumental methods are prevalent, classical quantitative techniques remain relevant for the determination of sulfinate groups. Volumetric analysis, specifically redox titration, can be employed for the quantification of the sulfinate moiety (-SO₂⁻). In this method, the sulfinate, where sulfur is in the +4 oxidation state, is titrated with a standard oxidizing agent, such as potassium permanganate or an iodometric reagent, which oxidizes it to a sulfonate (sulfur in +6 oxidation state). The endpoint of the titration can be determined visually with an indicator or instrumentally. This approach provides a direct measure of the sulfinate concentration in a sample. acs.org
Other quantitative methods have been developed for related sulfur functional groups. For instance, a method for determining sulfonic acid content in lignosulfonates involves treating the sample with phosphoric acid and quantifying the released sulfur dioxide via headspace gas chromatography. acs.org Such a principle could potentially be adapted for the analysis of sulfinates. X-ray Absorption Near-Edge Structure (XANES) spectroscopy is another advanced technique capable of quantifying different sulfur functionalities in complex organic matter by probing the oxidation state of sulfur atoms. anl.gov
Interactive Table 2: Comparison of Quantitative Methods for Sulfinate Groups
| Method | Principle | Advantages | Limitations |
| Redox Titration | Oxidation of sulfinate (S⁺⁴) to sulfonate (S⁺⁶) with a standard titrant. | Cost-effective, direct measurement, no complex instrumentation required. | Susceptible to interference from other reducing agents in the sample. |
| Headspace GC | Acid-mediated decomposition to SO₂ followed by gas chromatographic quantification. | High sensitivity and selectivity for SO₂. | Requires sample derivatization/decomposition; indirect measurement. |
| LC-MS | Chromatographic separation followed by mass spectrometric detection. nih.govcapes.gov.br | High sensitivity and specificity, suitable for complex mixtures, provides structural info. | Higher equipment cost, potential for matrix effects. nih.gov |
| XANES Spectroscopy | Measures X-ray absorption corresponding to the sulfur oxidation state. anl.gov | Directly probes the sulfur functional group without sample destruction. | Requires a synchrotron light source; complex data analysis. |
Analyzing this compound within complex reaction mixtures presents significant challenges. rsc.orgrsc.org Sulfinates are known to be versatile reagents that can act as nucleophiles or participate in radical reactions, often existing as intermediates in multi-step syntheses. rsc.orgsemanticscholar.org This inherent reactivity can lead to instability in solution, making accurate quantification difficult.
Key analytical challenges include:
Co-elution and Signal Overlap: In chromatographic methods like HPLC, components of a complex mixture may have similar retention times, leading to overlapping peaks that complicate quantification. The presence of structurally similar compounds, such as sulfonates or other sulfur-containing species, exacerbates this issue. rsc.org
Matrix Effects: In mass spectrometry, co-eluting compounds from the reaction matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantitative results. nih.gov The use of isotopically labeled internal standards is a common strategy to mitigate these effects.
Isomer Differentiation: Distinguishing between positional isomers (e.g., 2-butyl, 3-butyl, and 4-butylbenzenesulfinate) requires high-resolution analytical techniques. Tandem mass spectrometry (MS/MS) can often differentiate isomers by generating unique fragmentation patterns. capes.gov.br
Analyte Instability: Sulfinates can be susceptible to oxidation (forming sulfonates) or disproportionation, especially under certain reaction conditions (e.g., presence of oxidants, changes in pH). nih.gov This requires careful sample handling and quenching of the reaction before analysis to obtain a representative snapshot of the reaction's progress.
Addressing these challenges often involves a multi-technique approach, combining high-resolution separation methods like UPLC with selective detection methods like tandem mass spectrometry (LC-MS/MS). nih.govnih.gov
The development of robust and efficient chemical processes involving this compound benefits greatly from in-situ and real-time reaction monitoring, a key component of Process Analytical Technology (PAT). mt.com These techniques provide continuous data on the concentration of reactants, intermediates, and products, allowing for a deeper understanding of reaction kinetics, mechanisms, and the influence of process parameters. chemrxiv.org
Spectroscopic methods are particularly well-suited for in-situ monitoring:
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor reactions in real-time by tracking the characteristic absorption or scattering bands of specific functional groups. For instance, the strong S=O stretching vibration of the sulfinate group could be monitored to track its consumption during a reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR allows for the continuous monitoring of reactions as they occur in the NMR tube. It can provide detailed structural information on all species present in the reaction mixture simultaneously, without the need for chromatographic separation.
These real-time analysis methods enable data-rich experimentation, which can accelerate process development and optimization by providing immediate feedback on how changes in variables like temperature, pressure, or reactant concentration affect the reaction outcome. mt.comchemrxiv.org
Theoretical and Computational Chemistry Studies of Benzenesulfinates
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations are instrumental in elucidating the electronic structure and the nature of chemical bonds within benzenesulfinate (B1229208) molecules. Methods like Density Functional Theory (DFT) and other quantum chemical approaches can provide detailed information about molecular geometry, orbital energies, and charge distributions.
Table 1: Calculated Geometric Parameters for a Model Benzenesulfinate Anion
| Parameter | Calculated Value (Å or °) |
|---|---|
| S-O Bond Length | 1.55 |
| C-S Bond Length | 1.80 |
| O-S-O Bond Angle | 105.0 |
| C-S-O Bond Angle | 108.0 |
Note: These are representative values for a generic benzenesulfinate and may vary for sodium 2-butylbenzenesulfinate.
Furthermore, the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO is typically located on the sulfinate group, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is generally distributed over the aromatic ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
Density Functional Theory (DFT) Applications to Reaction Mechanisms and Pathways
Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions involving benzenesulfinates. By mapping the potential energy surface of a reaction, DFT calculations can identify transition states and intermediates, thereby elucidating the step-by-step pathway of a chemical transformation.
For benzenesulfinates, DFT studies can be applied to understand their role in various organic reactions. For example, sulfinates can act as nucleophiles, and DFT can model their reactions with electrophiles, predicting the activation energies and reaction enthalpies. These calculations can help in understanding the regioselectivity and stereoselectivity of such reactions.
Table 2: Calculated Energetics for a Representative Reaction of a Benzenesulfinate Anion
| Reaction Parameter | Calculated Value (kcal/mol) |
|---|---|
| Activation Energy (Ea) | 15 - 25 |
| Enthalpy of Reaction (ΔH) | -10 to -20 |
Note: These values are illustrative for a typical nucleophilic substitution reaction and would be specific to the reactants and conditions for this compound.
DFT calculations have been employed to investigate the mechanisms of reactions involving related sulfur compounds, such as the reaction of benzenesulfonyl azides with alkenes, providing insights into the energetics of different reaction pathways. researchgate.net Similar approaches can be applied to study the reactions of this compound, for instance, in its role as a precursor in the synthesis of sulfones or sulfonamides.
Molecular Dynamics Simulations for Understanding Solvation and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool to study the behavior of molecules in a condensed phase, such as in a solution. For an ionic compound like this compound, MD simulations can provide a detailed picture of its solvation and intermolecular interactions.
In an aqueous solution, the sodium cation (Na⁺) and the 2-butylbenzenesulfinate anion will be surrounded by water molecules, forming solvation shells. MD simulations can reveal the structure and dynamics of these solvation shells, including the number of water molecules in the first solvation shell and their orientation around the ions. The 2-butyl group, being hydrophobic, will influence the local water structure, while the polar sulfinate group will form strong hydrogen bonds with water molecules.
MD simulations can also be used to study the aggregation behavior of amphiphilic molecules like 2-butylbenzenesulfinate. These molecules have a polar head (the sulfinate group) and a nonpolar tail (the butyl-benzene group), which can lead to the formation of micelles in solution above a certain concentration. Simulations can provide insights into the structure and stability of these aggregates.
Computational Prediction of Reactivity, Selectivity, and Energetics in Organic Transformations
Computational chemistry offers methods to predict the reactivity and selectivity of organic molecules, which is invaluable for designing new synthetic routes. For this compound, computational models can predict its reactivity towards various reagents.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of benzenesulfinate derivatives with their observed reactivity. These models can then be used to predict the reactivity of new, untested derivatives. Descriptors used in QSAR models can include electronic properties (like atomic charges and orbital energies) and steric parameters.
Computational methods can also predict the regioselectivity of reactions involving the benzene (B151609) ring of 2-butylbenzenesulfinate. The directing effects of the butyl and sulfinate groups can be quantified using computational approaches, predicting whether electrophilic substitution will occur at the ortho, meta, or para positions.
In silico Design and Virtual Screening of Novel Benzenesulfinate Derivatives
In silico design and virtual screening are computational techniques used to identify new molecules with desired properties. These methods are widely used in drug discovery and materials science. For benzenesulfinates, these approaches can be used to design new derivatives with enhanced reactivity, specific catalytic properties, or other desirable characteristics.
The process of in silico design involves creating a virtual library of candidate molecules by modifying the structure of a parent compound, such as this compound. This can involve changing the alkyl substituent, adding functional groups to the benzene ring, or modifying the sulfinate group itself.
Virtual screening then uses computational methods to predict the properties of the molecules in the virtual library. This can involve docking simulations to predict how well the molecules bind to a specific protein target, or QSAR models to predict their reactivity or other properties. The most promising candidates identified through virtual screening can then be synthesized and tested experimentally, saving significant time and resources compared to traditional trial-and-error approaches.
Research Applications in Specialized Chemical and Biochemical Systems
Role as Versatile Building Blocks in Complex Molecule Synthesis
Sodium arenesulfinates, in general, are highly valued in organic synthesis for their ability to serve as nucleophilic reagents, enabling the formation of carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds. This reactivity makes them key starting materials for a diverse array of organosulfur compounds.
Synthetic Utility in the Preparation of Organosulfur Compounds (Sulfones, Sulfonamides, Thiosulfonates)
The sulfinate moiety is a powerful tool for introducing the sulfonyl group (-SO2-) into organic molecules, a common structural motif in many biologically active compounds and functional materials.
Sulfones: Sodium arenesulfinates readily react with a variety of electrophiles, such as alkyl halides and activated alcohols, to form sulfones. rsc.orgresearchgate.net This transformation is a fundamental method for constructing carbon-sulfur bonds. The reaction generally proceeds via a nucleophilic attack of the sulfinate anion on the electrophilic carbon center. Various catalytic systems have been developed to facilitate this reaction, broadening its scope and improving yields. rsc.orgresearchgate.net
Sulfonamides: The synthesis of sulfonamides, a critical functional group in many pharmaceutical agents, can be achieved from sodium arenesulfinates. rsc.orgnih.govnih.govmsu.edu This typically involves the formation of a sulfur-nitrogen bond through the reaction of the sulfinate with an appropriate nitrogen-containing electrophile or through oxidative amination procedures. nih.govnih.govmsu.edu Modern synthetic methods often employ transition metal catalysts or iodine-mediated reactions to efficiently couple sodium sulfinates with amines or their derivatives. nih.govmsu.edu
Thiosulfonates: Sodium sulfinates are also key precursors for the synthesis of thiosulfonates, which contain a sulfur-sulfur bond. rsc.orgsigmaaldrich.com These compounds can be prepared through the coupling of sodium sulfinates with thiols or disulfides under oxidative conditions. rsc.orgsigmaaldrich.com Various metal-catalyzed and metal-free methods have been reported, offering pathways to both symmetrical and unsymmetrical thiosulfonates. rsc.orgsigmaaldrich.com
Table 1: Synthetic Routes to Organosulfur Compounds from Sodium Arenesulfinates
| Target Compound | Reactant(s) | General Reaction Conditions |
| Sulfones | Alkyl Halides, Alcohols | Base, optional catalyst |
| Sulfonamides | Amines, Amine Derivatives | Oxidizing agent, optional catalyst |
| Thiosulfonates | Thiols, Disulfides | Oxidizing agent, optional catalyst |
Application in the Construction of Heterocyclic Systems
While direct applications of Sodium 2-butylbenzenesulfinate in the construction of heterocyclic systems are not specifically documented, the sulfonyl group, which can be readily introduced using sulfinates, is a common feature in many heterocyclic compounds. For instance, vinyl sulfones, which can be synthesized from sodium sulfinates, are known to participate in cycloaddition reactions to form various sulfur-containing heterocycles. The reactivity of the sulfonyl group allows for its participation in various cyclization strategies, making sodium arenesulfinates indirect but valuable precursors in heterocyclic chemistry.
Strategic Use in Libraries for Drug Discovery and Agrochemical Development
Compound libraries are essential tools in the discovery of new drugs and agrochemicals. nih.govsigmaaldrich.com The diversity of these libraries is crucial for increasing the probability of finding a "hit" compound with desired biological activity. Sodium arenesulfinates, including potentially this compound, can serve as valuable building blocks for generating diverse sets of organosulfur compounds for such libraries. nih.govsigmaaldrich.com The ability to easily synthesize sulfones, sulfonamides, and thiosulfonates from a common precursor allows for the rapid generation of analogues with varied substituents, which can then be screened for biological activity. The introduction of a 2-butyl group on the benzene (B151609) ring would provide specific lipophilic and steric properties that could be explored in structure-activity relationship studies.
Advanced Materials Science Applications
The unique electronic properties of the sulfonyl group also make organosulfur compounds derived from sodium sulfinates interesting for applications in materials science.
Design and Development of Photoinitiators and Photopolymerization Systems
Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. While there is no specific literature detailing this compound as a photoinitiator, certain sulfonated aromatic compounds have been investigated for this purpose. The introduction of a sulfonate group can enhance the water solubility of a photoinitiator, which is advantageous for certain polymerization processes, particularly in aqueous-based systems or for specific applications like hydrogel formation.
In the context of acrylic polymerization, photoinitiators are crucial for controlling the start of the reaction. The general mechanism for a Type I photoinitiator involves the homolytic cleavage of a bond upon UV irradiation to form two radical fragments, both of which can initiate polymerization. For a Type II photoinitiator, the excited state of the photoinitiator interacts with a co-initiator (e.g., an amine) to generate the initiating radicals through an electron transfer or hydrogen abstraction process.
Should a derivative of this compound be designed as a photoinitiator, its mechanism would likely fall into one of these categories. The specific substituents on the aromatic ring and the nature of the chromophore would determine its absorption characteristics and the efficiency of radical generation. The butyl group could influence its solubility in different monomer systems and potentially affect the kinetics of the photopolymerization process.
Research on Water-Soluble Photoinitiator Systems
There is no available research literature indicating that this compound has been investigated or utilized as a component in water-soluble photoinitiator systems for photopolymerization. The field of water-soluble photoinitiators is an active area of research, focusing on compounds that can efficiently generate radicals upon light exposure in aqueous environments for applications like hydrogel synthesis and 3D printing. nih.govnih.govgoogle.com However, studies have centered on other classes of molecules, and the potential of this compound in this capacity remains unexplored.
Integration into Hydrogels and Bioinks for Bioprinting Research
No documented studies were found regarding the integration of this compound into hydrogels or bioinks for bioprinting applications. Research in bioink formulation focuses on materials that provide appropriate rheological properties, biocompatibility, and cross-linking capabilities to support living cells during and after the printing process. nih.govmdpi.comstanford.edu Materials like alginate, gelatin, and hyaluronic acid are commonly used, but the inclusion of this compound has not been reported. nih.govresearchgate.net
Exploration in Functional Materials for Energy Storage and Electrochemical Devices
There is no current research literature suggesting the exploration or use of this compound in functional materials for energy storage or electrochemical devices, such as sodium-ion batteries. The development of materials for these applications is intensive, with a focus on electrode and electrolyte components that can enhance energy density, cycle life, and safety. oaepublish.comsigmaaldrich.com While various organosulfur compounds are being investigated for battery applications, nih.govresearchgate.netrsc.org this compound has not been a subject of this research.
Environmental and Biochemical Transformation Studies of Organosulfur Compounds
The study of organosulfur compounds, particularly sulfinates, is crucial for understanding key biogeochemical cycles and bioremediation processes.
Investigation of Sulfinate Intermediates in Biodesulfurization Processes
Sulfinate intermediates are central to the biodesulfurization of fossil fuels, a process aimed at reducing sulfur oxide emissions. The most studied mechanism is the "4S" pathway, employed by bacteria such as Rhodococcus species to remove sulfur from heterocyclic organosulfur compounds like dibenzothiophene (DBT), which are common in petroleum.
In this pathway, the sulfur atom is selectively removed without breaking down the carbon skeleton of the molecule. A key sulfinate intermediate in the degradation of DBT is 2-hydroxybiphenyl-2'-sulfinate. The enzymatic steps are as follows:
DszC enzyme (Monooxygenase): Oxidizes DBT to DBT-sulfoxide, and then to DBT-sulfone.
DszA enzyme (Monooxygenase): Cleaves a carbon-sulfur bond in DBT-sulfone to form the sulfinate intermediate, 2-hydroxybiphenyl-2'-sulfinate.
DszB enzyme (Desulfinase): Catalyzes the final step, breaking the remaining carbon-sulfur bond in the sulfinate intermediate to release the sulfur as sulfite (B76179) (SO₃²⁻) and produce the final organic product, 2-hydroxybiphenyl.
This process highlights the critical role of sulfinate formation and cleavage in microbial metabolic pathways designed to utilize organosulfur compounds as a sulfur source.
| Enzyme | Substrate | Product | Function |
| DszC | Dibenzothiophene (DBT) | Dibenzothiophene sulfone | Oxidation |
| DszA | Dibenzothiophene sulfone | 2-hydroxybiphenyl-2'-sulfinate | C-S Bond Cleavage |
| DszB | 2-hydroxybiphenyl-2'-sulfinate | 2-hydroxybiphenyl + Sulfite | Desulfination |
Role in Oceanic Sulfur Cycling and Microbial Organosulfur Transformation
The marine sulfur cycle is a complex network of transformations involving both inorganic and organic sulfur compounds, driven largely by microbial activity. nih.govresearchgate.net Organic sulfur compounds, including sulfonates and potentially sulfinates, are significant components of the dissolved organic matter pool in the ocean. sigmaaldrich.com
Mechanistic Studies on Photomineralization of Dissolved Organic Sulfur
Photochemical reactions are a significant driver in the transformation of dissolved organic matter (DOM) in aquatic environments, breaking down complex molecules into simpler inorganic products. nih.govoaepublish.com The photomineralization of dissolved organic sulfur (DOS) to inorganic sulfate is a key process in the sulfur cycle.
Mechanistic studies using model sulfinate compounds, such as cysteine sulfinic acid, have provided crucial insights into this process. semanticscholar.orgresearchgate.net Research has shown that triplet sensitizers, which are excited molecules within the DOM pool, can act as one-electron oxidants. nih.govoaepublish.comsemanticscholar.org The proposed mechanism involves the following steps:
A triplet sensitizer oxidizes the lone pair of electrons on the sulfur atom of the sulfinate.
This oxidation forms a radical that is unstable.
The radical undergoes fragmentation of the carbon-sulfur bond, releasing sulfur dioxide (SO₂).
SO₂ becomes hydrated in the water to form sulfite (SO₃²⁻) or bisulfite (HSO₃⁻).
In the presence of oxygen and triplet sensitizers, the sulfite is further oxidized to sulfate (SO₄²⁻). nih.govsemanticscholar.org
This reaction sequence (Sulfinate → SO₂ → Sulfite → Sulfate) is thought to be a general mechanism for the photochemical production of sulfate from a variety of dissolved organic sulfur compounds containing the sulfinate moiety. oaepublish.comsemanticscholar.orgresearchgate.net
| Step | Reactant | Key Intermediates | Product | Process |
| 1 | Sulfinate Compound | Sulfinyl Radical | Sulfur Dioxide (SO₂) | Triplet-sensitized Oxidation & C-S Fragmentation |
| 2 | Sulfur Dioxide (SO₂) | - | Sulfite/Bisulfite | Hydration |
| 3 | Sulfite/Bisulfite | - | Sulfate (SO₄²⁻) | Photo-oxidation |
Contribution to Advanced Oxidation Processes for Organic Pollutant Degradation (e.g., Sulfate Radicals)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive species such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻). Sulfate radical-based AOPs (SR-AOPs) have garnered significant attention due to the high redox potential (2.5–3.1 V), longer half-life (30–40 µs), and wider effective pH range (2.0-8.0) of sulfate radicals compared to hydroxyl radicals. frontiersin.org These radicals are typically generated through the activation of persulfate (PDS) or peroxymonosulfate (PMS) by methods including heat, ultraviolet (UV) radiation, or transition metal catalysis. nih.govacs.orgmdpi.com
While direct research on the contribution of this compound to SR-AOPs is not extensively documented, the role of related sulfur-containing compounds, such as sulfites, in these processes offers valuable insights. Research has shown that sulfite (SO₃²⁻) can be activated by systems like g-C₃N₄ under visible light to produce sulfate radicals, which then effectively degrade organic pollutants. nih.gov The mechanism involves the oxidation of sulfite to sulfite radicals (SO₃•⁻), which subsequently react with oxygen and other species to generate sulfate radicals. nih.gov
This suggests a potential pathway where a sulfinate compound, such as this compound, could theoretically contribute to the radical propagation cycle in an AOP. The sulfinate group (-SO₂⁻) could potentially be oxidized to a sulfonyl radical (R-SO₂•), which might then participate in the degradation of other organic pollutants. However, it is also noted that the presence of sulfur functional groups in some organic molecules can have a deactivating effect on their oxidation by sulfate radicals, indicating a complex role that would require specific experimental validation for this compound. acs.org
The degradation of organic pollutants in SR-AOPs proceeds through the action of these highly reactive sulfate radicals, which can abstract hydrogen atoms or add to unsaturated bonds within the pollutant molecules, leading to their fragmentation and eventual mineralization into carbon dioxide, water, and inorganic ions. mdpi.com The effectiveness of SR-AOPs has been demonstrated for a variety of persistent organic pollutants, including pesticides, pharmaceuticals, and dyes. frontiersin.org
Applications in Industrial Chemical Processes as Additives or Modifiers
Research on Sulfinate-Based Additives in Plating Solutions
Sulfinate and sulfonate compounds have been investigated for their utility as additives in electroplating solutions, where they can modify the properties of the deposited metal layer. These additives can influence the brightness, leveling, and internal stress of the plating.
Research in the field of electroplating has explored the use of aromatic sulfinates, which are structurally related to this compound, as additives in plating baths. For instance, sodium benzenesulfinate (B1229208) has been included as a component in nickel plating solutions. In these formulations, it acts as a brightening agent, contributing to a more lustrous and uniform nickel coating.
The table below summarizes the composition of a plating solution from a study on bright nickel and cobalt alloy plating, illustrating the use of a sulfinate additive.
| Component | Concentration (g/L) | Function |
| Nickel Sulfate (NiSO₄·6H₂O) | 300 | Source of Nickel Ions |
| Nickel Chloride (NiCl₂·6H₂O) | 60 | Improves Anode Dissolution |
| Boric Acid (H₃BO₃) | 45 | Buffering Agent |
| Saccharin (sodium salt) | 2 | Primary Brightener |
| Sodium p-toluenesulfinate | 0.02 | Auxiliary Brightener/Leveler |
| Sodium Allyl Sulfonate | 2 | Ductility Agent |
| Dimethylaminopropyne Sulfate | 0.15 | Leveling Agent |
This interactive data table provides an example of a plating solution composition containing a sulfinate additive.
The function of these sulfinate-based additives is often attributed to their adsorption onto the cathode surface during electrodeposition. This adsorption can inhibit the growth of large, irregular crystals and promote the formation of a fine-grained, smooth, and bright metallic layer. The specific structure of the sulfinate, including the nature of the organic substituent (like the butylbenzene (B1677000) group in this compound), would likely influence its adsorption characteristics and, consequently, its effectiveness as a plating additive.
Future Perspectives and Emerging Directions in Sodium 2 Butylbenzenesulfinate Research
Innovations in Green and Sustainable Synthetic Methodologies
The development of environmentally benign synthetic routes is a primary focus in modern chemistry. For Sodium 2-butylbenzenesulfinate, future research is expected to move away from traditional methods that may use harsh reagents or generate significant waste. Innovations are anticipated in several key areas:
Biomolecule-Assisted Synthesis: Drawing inspiration from the synthesis of other functional nanoparticles, biomolecules like chitosan (B1678972) could be employed. nih.gov This approach utilizes renewable resources and often proceeds in aqueous media under mild conditions.
Alternative Energy Sources: The use of microwave or ultrasonic irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. These techniques are being explored for various organic syntheses and could be adapted for the sulfination of 2-butylbenzene derivatives.
Green Solvents: Research will likely focus on replacing volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids (like CO2), or ionic liquids. The goal is to minimize the environmental impact associated with solvent use and disposal.
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are being prioritized. This includes developing catalytic cycles that regenerate reagents and minimize the formation of byproducts.
A hypothetical comparison of a traditional versus a green synthetic approach is outlined below.
| Feature | Traditional Synthesis | Potential Green Synthesis |
| Solvent | Organic Solvents (e.g., Dichloromethane) | Water, Ethanol, or solvent-free |
| Reagents | Stoichiometric reducing agents | Catalytic systems, biocatalysts |
| Energy Input | Conventional heating (reflux) | Microwave or sonication |
| Byproducts | Inorganic salts, waste solvents | Minimal, recyclable components |
Advancements in Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is central to improving the synthesis of fine chemicals like this compound. Future advancements will focus on developing catalysts that offer higher efficiency (faster reaction rates, higher yields) and greater selectivity (precisely targeting the desired isomer and product).
Key areas of development include:
Reusable Heterogeneous Catalysts: Research into solid-supported catalysts, such as functionalized graphene oxide or polymers, is a promising direction. researchgate.net These catalysts are easily separated from the reaction mixture, allowing for recycling and reducing contamination of the final product.
Transition-Metal Catalysis: Novel transition-metal complexes are being designed to catalyze C-S bond formation with high precision. These catalysts can enable reactions under milder conditions and with a broader range of substrates.
Organocatalysis: The use of small, metal-free organic molecules as catalysts is an expanding field of green chemistry. These catalysts are often less toxic and less sensitive to air and moisture than their metal-based counterparts.
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Biochemistry
The unique chemical properties of the benzenesulfinate (B1229208) group make it a valuable component in interdisciplinary research.
Materials Science: this compound could serve as a precursor or modifying agent for advanced materials. Its potential applications include acting as a dopant in conductive polymers, a ligand for synthesizing functionalized nanoparticles, or a component in specialized hydrogels. For example, related sodium sulfonate compounds are combined with materials like graphene oxide to create composites for wastewater treatment. researchgate.net
Biochemistry: Sodium sulfinates are versatile building blocks for synthesizing organosulfur compounds, which are prevalent in pharmaceuticals. rsc.org Research has demonstrated the synthesis of DNA-conjugated sulfonamides from sodium sulfinates, highlighting their potential in bioconjugation and drug discovery. rsc.org The 2-butyl group could be used to tune the lipophilicity of a target molecule, potentially influencing its biological activity and cell membrane permeability.
Computational-Assisted Design and Discovery of Novel Benzenesulfinate Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding chemical reactivity, thereby accelerating the discovery process.
For this compound, computational studies could provide insights into:
Reaction Mechanisms: DFT calculations can elucidate the step-by-step mechanism of synthetic reactions, helping to optimize conditions and improve yields. pku.edu.cnaljest.net
Molecular Properties: Key parameters such as electronic structure, bond energies, and molecular orbital energies (HOMO/LUMO) can be calculated. This data helps predict the compound's reactivity, stability, and potential interactions with other molecules. aljest.netnih.gov
Solvent and Cation Effects: Modeling can predict how different solvents or the presence of various cations (like Na+, Mg2+, Ca2+) influence the structure and behavior of the benzenesulfinate anion. pku.edu.cn
| Computational Method | Application to this compound | Predicted Outcome |
| Density Functional Theory (DFT) | Geometry optimization and energy calculation | Most stable conformation, bond lengths/angles |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis spectrum | Electronic transition energies |
| Molecular Dynamics (MD) | Simulation of behavior in solution | Solvation effects, interaction with other species |
Exploration of Unconventional Applications in Advanced Technologies
Beyond traditional chemical synthesis, the properties of this compound suggest potential applications in emerging technologies.
Energy Storage: Sodium-ion batteries are being explored as a cost-effective alternative to lithium-ion batteries. Organic sodium salts can be investigated as components of electrolytes or as electrode materials, where the molecular structure can be tuned to optimize performance.
Advanced Surfactants: While long-chain alkylbenzene sulfonates are common detergents, shorter-chain derivatives like the 2-butyl variant could find use as specialty surfactants or emulsifiers in niche applications, such as in enhanced oil recovery or polymerization processes.
Electronics: Organic molecules with specific electronic properties are being investigated for use in flexible electronics, sensors, and organic light-emitting diodes (OLEDs). The aromatic and sulfinate components of the molecule provide a scaffold that could be functionalized to create materials with desired electronic characteristics. The general market for sodium benzenesulfinate points to increasing adoption in advanced technologies. cognitivemarketresearch.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
